

Application Note: Quantitative Analysis of Pyrazolylamine Derivatives

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Compound of Interest

Compound Name: 5-Tert-butyl-2-(3,5-dichloro-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B1520602

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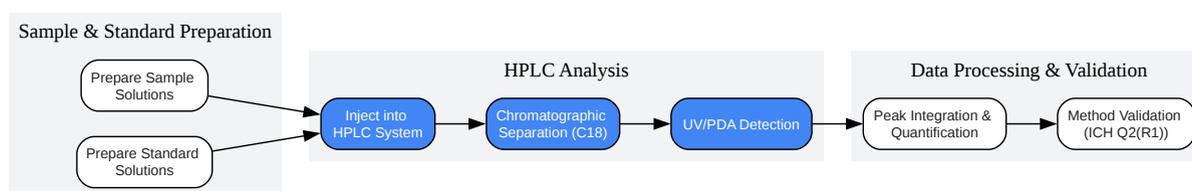
Introduction

Pyrazolylamine and its derivatives represent a critical class of heterocyclic compounds in modern drug discovery and development. Their versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and analgesics.[1][2][3][4] The pharmacological activity and pharmacokinetic profile of these drugs are intrinsically linked to their precise concentration in bulk substances, pharmaceutical formulations, and biological matrices. Consequently, robust and reliable analytical methods for the accurate quantification of pyrazolylamines are paramount for quality control, pharmacokinetic/pharmacodynamic (PK/PD) studies, and regulatory compliance.

This comprehensive guide provides detailed protocols and expert insights into the primary analytical techniques for pyrazolylamine quantification. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a framework for method development, validation, and implementation in a research and quality control setting. The methodologies described herein are grounded in the principles of scientific integrity and are designed to meet the rigorous standards of the pharmaceutical industry, with specific guidance drawn from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

Core Principles of Method Selection

The choice of an analytical method for pyrazolylamine quantification is dictated by several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity, and the intended application of the method.



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